Product packaging for Fluoranthene, 3,4,8-trinitro-(Cat. No.:CAS No. 55691-68-4)

Fluoranthene, 3,4,8-trinitro-

Cat. No.: B15467811
CAS No.: 55691-68-4
M. Wt: 337.24 g/mol
InChI Key: APWNVBAWHYRHRM-UHFFFAOYSA-N
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Description

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. rsc.org They are naturally occurring in fossil fuels and are also formed during the incomplete combustion of organic materials. researchgate.netnih.gov As a result, PAHs are ubiquitous environmental contaminants found in the air, water, and soil. nist.gov One notable member of the PAH family is fluoranthene (B47539), a non-alternant PAH composed of a naphthalene (B1677914) and a benzene (B151609) unit connected by a five-membered ring. rsc.org Traces of fluoranthene can be found in many combustion products, and it was originally isolated from coal tar pitch. rsc.org

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are derivatives of PAHs that contain at least one nitro functional group attached to the aromatic ring structure. nih.gov These compounds are formed through two primary pathways: direct emission from combustion processes (pyrosynthesis) and secondary atmospheric reactions of parent PAHs with nitrogen oxides. nist.govepa.gov The formation of NPAHs during combustion can occur via electrophilic nitration of PAHs in the presence of nitrogen dioxide (NO2). epa.gov In the atmosphere, PAHs can react with hydroxyl (OH) and nitrate (B79036) (NO3) radicals to form nitro-PAHs. epa.gov The toxic effects of several NPAHs are more pronounced than those of their parent PAHs, with some being classified as possible or probable human carcinogens. rsc.org

Trinitrofluoranthenes represent a subgroup of NPAHs that are of particular interest due to the presence of three nitro groups, which can significantly influence their chemical properties and reactivity. While research on mononitrofluoranthenes is more common, the study of dinitro- and trinitrofluoranthenes provides deeper insights into the structure-activity relationships within the NPAH class. The fragmentation pathways of trinitrofluoranthenes have been studied under electron impact conditions in mass spectrometry. researchgate.net

This article focuses specifically on the chemical compound Fluoranthene, 3,4,8-trinitro-. It is important to note that while general information on trinitrofluoranthenes is available, detailed, peer-reviewed research specifically characterizing the 3,4,8-trinitro- isomer is limited. Therefore, this article will synthesize the available information on the broader class of trinitrofluoranthenes to provide a comprehensive overview, while highlighting the specific data pertaining to Fluoranthene, 3,4,8-trinitro- where available.

Detailed Research Findings on Trinitrofluoranthenes

Due to the limited specific data for Fluoranthene, 3,4,8-trinitro-, this section will discuss the general characteristics and analytical findings for the class of trinitrofluoranthenes, which includes the 3,4,8-trinitro- isomer.

Synthesis of Trinitrofluoranthenes

Analytical Characterization of Trinitrofluoranthenes

The characterization of trinitrofluoranthenes often relies on advanced analytical techniques, with mass spectrometry being a primary tool.

A study of the electron impact mass spectra of four trinitrofluoranthene isomers revealed common fragmentation pathways. researchgate.net In general, the mass spectra of these compounds show multiple losses of NO2, NO, and CO from the molecular ion. researchgate.net This fragmentation pattern is characteristic of many nitroaromatic compounds. The specific fragmentation pathways can sometimes provide clues to the substitution pattern of the nitro groups on the fluoranthene skeleton.

Table 1: General Fragmentation Pathways of Trinitrofluoranthenes under Electron Impact Mass Spectrometry

Process Description
Loss of NO2 A primary fragmentation pathway resulting from the cleavage of the C-NO2 bond.
Loss of NO Subsequent fragmentation often involves the loss of a nitric oxide radical.
Loss of CO The loss of carbon monoxide is also observed, indicating rearrangement of the molecular ion.

This table is based on general observations for trinitrofluoranthenes and is not specific to the 3,4,8-trinitro- isomer.

While high-resolution proton NMR spectra have been analyzed for fluoranthene and some of its derivatives, specific NMR data for Fluoranthene, 3,4,8-trinitro- is not available in the reviewed scientific literature. nist.gov The analysis of NMR spectra for highly substituted and complex aromatic systems like trinitrofluoranthenes can be challenging but would be invaluable for unambiguous structure elucidation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H7N3O6 B15467811 Fluoranthene, 3,4,8-trinitro- CAS No. 55691-68-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55691-68-4

Molecular Formula

C16H7N3O6

Molecular Weight

337.24 g/mol

IUPAC Name

3,4,8-trinitrofluoranthene

InChI

InChI=1S/C16H7N3O6/c20-17(21)8-1-2-9-10-3-5-13(18(22)23)16-14(19(24)25)6-4-11(15(10)16)12(9)7-8/h1-7H

InChI Key

APWNVBAWHYRHRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=CC=C(C4=C(C=CC2=C34)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis and Environmental Formation Pathways of Fluoranthene, 3,4,8 Trinitro

Laboratory Synthesis Methodologies for Trinitrofluoranthenes

The laboratory synthesis of specific trinitrofluoranthene isomers, such as 3,4,8-trinitrofluoranthene, is a complex process that involves the controlled nitration of a precursor compound followed by meticulous isolation and purification.

Precursor Compounds and Nitration Reaction Conditions

The primary precursor for the synthesis of nitrated fluoranthenes is fluoranthene (B47539) itself. The introduction of nitro groups onto the aromatic ring is typically achieved through electrophilic aromatic substitution. The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comquora.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comquora.com

The degree of nitration and the position of the nitro groups on the fluoranthene molecule are highly dependent on the reaction conditions. Factors such as the concentration of the acids, the reaction temperature, and the reaction time determine the final product distribution. To achieve trinitration, forcing conditions are generally required, which may include the use of fuming nitric acid and elevated temperatures. For instance, the nitration of 3-nitrofluoranthene (B1196665) to a dinitro product has been achieved using fuming nitric acid in acetic anhydride (B1165640) at temperatures between 70-80°C. cdnsciencepub.com It is plausible that the synthesis of a trinitro isomer like 3,4,8-trinitrofluoranthene would necessitate even more stringent conditions or a multi-step synthesis involving the nitration of a dinitrofluoranthene precursor.

The reaction for the formation of the nitronium ion is as follows:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The subsequent electrophilic attack of the nitronium ion on the fluoranthene ring leads to the formation of a nitrofluoranthene. The positions of substitution are directed by the existing electron density of the aromatic system and any substituents already present.

Isolation and Purification Techniques for Specific Isomers

The nitration of fluoranthene typically results in a complex mixture of mono-, di-, and trinitrated isomers, as well as unreacted starting material. The separation of a specific isomer, such as 3,4,8-trinitrofluoranthene, from this mixture is a significant challenge due to the similar physicochemical properties of the isomers. nih.gov

Advanced chromatographic techniques are essential for the isolation and purification of individual nitro-PAH isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed. diva-portal.orgvurup.sk For complex mixtures, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/ToF-MS) offers superior resolution and is well-suited for separating isomeric compounds. nih.gov The choice of stationary phase in the chromatographic column is critical for achieving separation, with shape-selective phases sometimes used to differentiate between isomers based on their molecular geometry. nih.gov

Preparative thin-layer chromatography (TLC) has also been used for the purification of dinitrofluoranthene products, suggesting its potential utility in the isolation of trinitro isomers on a smaller scale. cdnsciencepub.com

Technique Principle Application in Isomer Separation
High-Performance Liquid Chromatography (HPLC)Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Separation of nitro-PAH isomers based on polarity and other interactions with the stationary phase. diva-portal.org
Gas Chromatography (GC)Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Effective for separating volatile nitro-PAH isomers. vurup.sk
GC×GC/ToF-MSTwo-dimensional gas chromatography provides enhanced separation, coupled with mass spectrometry for identification.High-resolution separation of complex isomeric mixtures, including nitro-PAHs. nih.gov
Thin-Layer Chromatography (TLC)Separation based on the differential migration of compounds on a thin layer of adsorbent material.Used for the purification of dinitrofluoranthenes and potentially applicable to trinitro isomers. cdnsciencepub.com

Spectroscopic Confirmation of Synthesized Isomeric Structures

Once an isomer is isolated, its chemical structure must be unambiguously confirmed. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition. The mass spectrum of 3,4,8-trinitrofluoranthene would be expected to show a molecular ion peak corresponding to its molecular formula, C₁₆H₇N₃O₆. Fragmentation patterns can also provide clues about the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, is crucial for determining the precise arrangement of atoms within the molecule. The chemical shifts, coupling constants, and integration of the proton and carbon signals provide detailed information about the connectivity and chemical environment of each atom, allowing for the definitive identification of the specific isomer.

Infrared (IR) Spectroscopy can confirm the presence of specific functional groups. In the case of 3,4,8-trinitrofluoranthene, characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹) would be expected. acs.org

Environmental Generation Mechanisms of Nitrated Fluoranthenes

Nitrated fluoranthenes are not typically primary industrial products but are formed as byproducts of combustion processes, particularly when nitrogen oxides (NOx) are present.

Environmental Occurrence and Spatiotemporal Distribution of Fluoranthene, 3,4,8 Trinitro

Geographic and Temporal Distribution Patterns

Due to the limited detection data, with only a single study identifying 3,4,8-trinitrofluoranthene in Siberian sediments, there is currently insufficient information to establish geographic or temporal distribution patterns for this specific compound. nih.gov

Source Apportionment Studies Using Isomeric Profiles

Source apportionment studies for PAHs and NPAHs often use the relative abundance of different isomers to identify emission sources. semanticscholar.org However, no studies were found that specifically include 3,4,8-trinitrofluoranthene in their isomeric profiles for source apportionment purposes. The lack of detection data for this isomer in various sources and environmental compartments precludes its use in such studies at present.

Advanced Analytical Methodologies for Characterization and Quantification

Comprehensive Sample Collection and Pre-treatment Protocols

The initial and one of the most critical stages in the analysis of environmental contaminants is the collection of a representative sample and its subsequent preparation for instrumental analysis.

The collection of 3,4,8-trinitrofluoranthene would likely follow established methods for other particle-bound nitro-PAHs. For airborne particulates, high-volume air samplers equipped with quartz fiber filters are the standard. These samplers draw large volumes of air through the filter, trapping particulate matter. For other matrices such as soil, sediment, or water, grab sampling or composite sampling techniques would be employed to ensure the collected sample is representative of the area being studied.

Once a sample is collected, the target analyte must be efficiently extracted from the sample matrix. For solid samples like filters or soil, techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are commonly used. The choice of solvent is crucial and is typically a mixture of polar and non-polar organic solvents, such as dichloromethane (B109758) and hexane, to effectively solvate a wide range of organic compounds. For liquid samples, liquid-liquid extraction or solid-phase extraction (SPE) with appropriate sorbents would be the methods of choice. Following extraction, a clean-up step, often involving column chromatography with silica (B1680970) or alumina, is necessary to remove interfering compounds.

Chromatographic Separation Techniques for Isomeric Resolution

The separation of isomers is a significant challenge in the analysis of PAHs and their derivatives. The subtle differences in the physical and chemical properties of isomers necessitate high-resolution chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds like many nitro-PAHs. For the separation of positional isomers, reversed-phase HPLC using C18 columns is a common starting point. However, achieving baseline resolution of closely related isomers often requires more specialized columns, such as those with phenyl or polar-embedded phases, which can offer different selectivity based on the specific interactions with the analytes. chromforum.orgmtc-usa.com The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mtc-usa.com

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. For nitro-PAHs, GC coupled with a sensitive detector is a standard method. The separation of isomers in GC is highly dependent on the stationary phase of the capillary column. While standard non-polar phases can separate many compounds, the resolution of challenging isomeric groups may require columns with more polar or liquid crystalline stationary phases, which provide shape-selective separations. vurup.sktsijournals.com The use of a programmed temperature ramp is essential to elute a wide range of compounds with varying boiling points. tsijournals.com

Spectrometric Detection and Structural Elucidation

Following chromatographic separation, detection and structural elucidation are performed using spectrometric techniques. Mass spectrometry (MS) is the most powerful and widely used tool for this purpose due to its high sensitivity and ability to provide molecular weight and structural information. When coupled with GC (GC-MS) or HPLC (LC-MS), it allows for the identification of individual compounds as they elute from the chromatographic column.

The structural elucidation of an unknown compound like 3,4,8-trinitrofluoranthene would involve the interpretation of its mass spectrum. The molecular ion peak would confirm the molecular weight. The fragmentation pattern, which results from the breakdown of the molecule in the ion source, provides clues about its structure. The loss of nitro groups (NO2) is a characteristic fragmentation pathway for nitro-PAHs. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirmation of the compound's identity. researchgate.netnih.govnih.govmiamioh.eduresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), is a fundamental tool for analyzing 3,4,8-trinitrofluoranthene. This technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). With a molecular weight of 349 g/mol , 3,4,8-trinitrofluoranthene (C₁₆H₇N₃O₆) will exhibit a molecular ion [M]⁺• at an m/z of 349.

In GC-MS analysis, electron ionization (EI) is frequently used. The mass spectrum of 3,4,8-trinitrofluoranthene produced via EI shows a distinct molecular ion peak and a series of fragment ions. The fragmentation pattern is critical for structural confirmation and typically involves the sequential loss of nitro (NO₂) groups, as well as other neutral fragments. libretexts.orglibretexts.orgyoutube.com

High-resolution mass spectrometry (HRMS) provides a significant advantage by measuring mass with high accuracy, which allows for the determination of the elemental composition of both the parent ion and its fragments. ntnu.no This capability greatly improves the certainty of identification, which is especially valuable in complex matrices where isobaric interferences (compounds with the same nominal mass) are common. For instance, a study on emerging organic pollutants in Siberian sediments utilized HRMS for non-target screening, demonstrating its power in identifying compounds like 3,4,8-trinitrofluoranthene in environmental samples. ntnu.no In positive ion mode, nitro-PAHs can exhibit fragments corresponding to [M+H]⁺, [M+H-O]⁺, and [M+3H-O₂]⁺. researchgate.net

Table 1: Illustrative HRMS Data for 3,4,8-trinitrofluoranthene

This interactive table provides representative high-resolution mass spectrometry data for the characterization of 3,4,8-trinitrofluoranthene.

IonCalculated m/zObserved m/z (example)Mass Difference (ppm, example)Elemental Composition
[M]⁺•349.0335349.0330-1.43C₁₆H₇N₃O₆
[M-NO₂]⁺303.0379303.0374-1.65C₁₆H₇N₂O₄
[M-2NO₂]⁺257.0423257.0418-1.95C₁₆H₇NO₂

Note: The observed m/z and mass difference values are for illustrative purposes and depend on instrument calibration and performance.

UV-Visible (UV-Vis) Absorption Spectroscopy for Structural Insights

UV-Visible spectroscopy measures how a molecule absorbs light in the ultraviolet and visible regions, providing insights into its electronic structure. The extensive conjugated π-system of the fluoranthene (B47539) core, influenced by the electron-withdrawing nitro groups, results in a characteristic UV-Vis absorption spectrum for 3,4,8-trinitrofluoranthene. This spectrum displays multiple absorption bands that correspond to π → π* electronic transitions. While UV-Vis spectroscopy alone is often insufficient for definitive identification, it serves as a valuable method for initial characterization and for quantification when a pure standard is accessible.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy identifies a molecule's vibrational modes, creating a unique "fingerprint" for identification. For 3,4,8-trinitrofluoranthene, key absorption bands in the IR spectrum include aromatic C-H stretching, asymmetric and symmetric NO₂ stretching, aromatic C=C stretching, and C-N stretching. The N-O stretching vibrations in aromatic nitro compounds are particularly strong and appear at slightly lower wavenumbers compared to aliphatic nitro compounds, with the asymmetric stretch typically between 1550-1475 cm⁻¹ and the symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comblogspot.com The positions of these bands are influenced by factors such as conjugation and steric effects. bohrium.com

Table 2: Characteristic IR Absorption Frequencies for 3,4,8-trinitrofluoranthene

This interactive table outlines the typical infrared absorption frequencies for the key functional groups in 3,4,8-trinitrofluoranthene.

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch>3000
Asymmetric NO₂ Stretch1550-1475 orgchemboulder.comorgchemboulder.com
Symmetric NO₂ Stretch1360-1290 orgchemboulder.comorgchemboulder.com
Aromatic C=C Stretch1400-1600
C-N Stretch800-900

Note: These ranges are general and can be affected by the sample's physical state and the specifics of the instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). researchgate.net

In the ¹H NMR spectrum of 3,4,8-trinitrofluoranthene, the strong electron-withdrawing nature of the nitro groups causes the remaining aromatic protons to appear at higher chemical shifts (ppm values) compared to unsubstituted fluoranthene. Protons adjacent to a nitro group typically resonate in the 4.0–4.4 ppm range. orgchemboulder.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in The carbon atoms bonded to the nitro groups are significantly deshielded and appear at higher ppm values. While ¹³C NMR spectra are generally simpler with less signal overlap than ¹H NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.netyoutube.commdpi.com For unambiguous structural confirmation, two-dimensional NMR experiments like COSY and HMBC are employed to establish the complete bonding network. mdpi.com

Method Validation and Performance Characteristics

The reliability of analytical data for 3,4,8-trinitrofluoranthene hinges on thorough method validation, which establishes the performance of the analytical method. nih.gov

Limits of Detection and Quantification in Relevant Matrices

The limit of detection (LOD) represents the lowest analyte concentration that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ntnu.no These limits are influenced by the analytical technique and the sample matrix. For trace analysis of nitro-PAHs like 3,4,8-trinitrofluoranthene, chromatographic methods coupled with mass spectrometry are preferred due to their high sensitivity. nih.govshimadzu.com For example, studies using GC-MS have reported method detection limits for various nitro-PAHs in particulate matter ranging from 0.272 to 3.494 pg/m³. researchgate.net Another study reported detection limits for 16 PAHs from 0.003 to 0.007 ng/m³. researchgate.net A GC-MS/MS method for PAHs in herbal medicines showed LOQs ranging from 0.26 to 1.11 µg/kg depending on the specific compound and matrix. nih.gov

Table 3: Illustrative LODs and LOQs for Nitro-PAHs using GC-MS/MS

This interactive table presents typical limits of detection (LOD) and quantification (LOQ) for nitro-PAHs in various environmental matrices, demonstrating the sensitivity of modern analytical methods.

MatrixAnalyte ClassTypical LODTypical LOQ
Air Particulate MatterNitro-PAHs0.1 - 10 pg/m³0.3 - 30 pg/m³
WaterNitro-PAHs0.1 - 3.0 pg nih.gov0.3 - 10 pg nih.gov
Soil/SedimentNitro-PAHs0.1 - 1.0 µg/kg0.3 - 3.0 µg/kg

Note: These values are illustrative and can vary based on instrumentation, sample preparation, and matrix interferences.

Analytical Accuracy and Precision

Accuracy reflects how close a measured value is to the true value, while precision indicates the reproducibility of repeated measurements. Both are essential for dependable quantification. nih.gov Accuracy is often evaluated through the analysis of certified reference materials or by conducting spike-recovery experiments. Precision is commonly expressed as the relative standard deviation (RSD) of replicate analyses. For trace-level analysis, RSD values between 5-20% are generally considered acceptable. researchgate.net For instance, a study on PAHs in industrial complexes reported accuracy within ±30% (81.5% to 128.6% recovery) and precision within 10% RSD. mdpi.com

Matrix Effects and Interferences

The accurate quantification of 3,4,8-trinitrofluoranthene is frequently complicated by the sample matrix, which encompasses all components of a sample other than the analyte of interest. These matrix components can interfere with the analytical signal, leading to either enhancement or suppression, a phenomenon known as the matrix effect. Interferences can also arise from compounds with similar physicochemical properties to the analyte, which can co-elute during chromatographic separation and produce overlapping signals in the detector.

Sources of Matrix Effects and Interferences:

The analysis of nitro-PAHs, including 3,4,8-trinitrofluoranthene, is performed on a variety of complex samples, each with its own unique potential for matrix effects. Common sample matrices include:

Environmental Samples: Atmospheric particulate matter, soil, sediment, and water can contain a myriad of organic and inorganic compounds that can interfere with the analysis. For instance, humic acids in soil and water samples are known to cause significant matrix effects. nih.gov

Food Samples: The analysis of food matrices is particularly challenging due to the presence of fats, proteins, carbohydrates, and other natural products. tandfonline.comnih.gov These components can co-extract with the analyte and interfere with both chromatographic separation and detection. nih.gov

Biological Samples: When analyzing biological tissues or fluids, endogenous compounds such as lipids, proteins, and metabolites can lead to substantial matrix effects.

Mechanisms of Matrix Effects:

Matrix effects can manifest through several mechanisms, depending on the analytical technique employed:

In Gas Chromatography-Mass Spectrometry (GC-MS):

Ion Source Competition: In the ion source of a mass spectrometer, co-eluting matrix components can compete with the analyte for ionization, leading to a suppression of the analyte signal.

Active Sites in the Inlet and Column: Non-volatile matrix components can accumulate in the GC inlet and at the head of the analytical column, creating active sites that can adsorb or degrade the analyte, resulting in poor peak shape and reduced response.

In High-Performance Liquid Chromatography (HPLC):

Ion Suppression/Enhancement in LC-MS: In liquid chromatography-mass spectrometry (LC-MS), matrix components can alter the efficiency of droplet formation and desolvation in the ion source, leading to either suppression or enhancement of the analyte's ionization.

Chromatographic Co-elution: Compounds with similar retention times to 3,4,8-trinitrofluoranthene can co-elute, leading to overlapping chromatographic peaks and making accurate quantification difficult, especially with less selective detectors like UV-Vis. restek.com

Common Interferences:

A significant challenge in the analysis of nitro-PAHs is the presence of isobaric compounds, which are molecules that have the same nominal mass but different structures. For example, other isomers of trinitrofluoranthene or other nitrated aromatic compounds with the same molecular weight could co-elute and interfere with the quantification of the 3,4,8-trinitro isomer. restek.com

Furthermore, the parent PAHs and their hydroxylated derivatives can also pose as interferences, particularly if the analytical method lacks sufficient selectivity. uctm.edu The vast number of structurally similar PAHs and their derivatives present in environmental and food samples makes complete separation a formidable task. nih.govrestek.com

Illustrative Research Findings:

While specific data on 3,4,8-trinitrofluoranthene is limited, studies on other nitro-PAHs provide valuable insights into the nature and magnitude of matrix effects. For example, research on the analysis of PAHs in food matrices has demonstrated a broad range of recovery values, indicating significant matrix effects. nih.gov Similarly, studies on the analysis of PAHs in particulate matter have noted the presence of matrix interferences, particularly in samples collected during winter months. uctm.edu

To combat these challenges, various sample preparation techniques, such as solid-phase extraction (SPE) and gel permeation chromatography (GPC), are employed to remove interfering matrix components prior to instrumental analysis. uctm.edunih.gov Additionally, the use of advanced analytical techniques like tandem mass spectrometry (MS/MS) can enhance selectivity and minimize the impact of interferences. restek.comuctm.edu

The following interactive table summarizes potential matrix effects and interferences encountered in the analysis of nitro-PAHs, which are applicable to the analysis of 3,4,8-trinitrofluoranthene.

Analytical TechniqueSample MatrixPotential InterferencesObserved EffectMitigation Strategy
GC-MSDiesel Exhaust ParticulatesOther nitro-PAH isomers, parent PAHsSignal suppression, co-elutionHigh-resolution capillary columns, selective ion monitoring (SIM)
HPLC-UVFood (e.g., smoked meat)Fatty acids, pigmentsPeak broadening, baseline noise, co-elutionSample cleanup (e.g., SPE), gradient elution, use of more selective detectors (e.g., fluorescence, MS)
LC-MS/MSEnvironmental WaterHumic and fulvic acidsIon suppressionUse of matrix-matched standards, standard addition method, advanced sample cleanup
GC-NCI-MSBiotic Matrices (e.g., foodstuff)Other electron-capturing compoundsEnhanced background, reduced selectivityGel permeation chromatography (GPC) followed by SPE for cleanup

Environmental Fate and Transformation Processes

Atmospheric Degradation Pathways

Direct photolysis is a significant degradation pathway for many nitro-PAHs in the atmosphere. aaqr.org This process involves the absorption of solar radiation, which can lead to the chemical alteration or breakdown of the molecule. The efficiency of photolysis is quantified by the quantum yield, which is the fraction of absorbed photons that result in a specific photochemical reaction.

While specific quantum yields for 3,4,8-trinitrofluoranthene are not documented, studies on other nitroaromatic compounds provide insight into its likely behavior. For instance, the photodegradation quantum yields for 1-nitropyrene (B107360) in various organic solvents have been reported to be in the range of 10⁻⁴ to 10⁻³. nih.gov The apparent quantum yield of 3-nitro-1,2,4-triazol-5-one (NTO) has been shown to vary with pH, ranging from 2.0 × 10⁻⁵ to 1.3 × 10⁻³. nih.govnih.gov For nitrobenzene, quantum yields for its disappearance in tetrachloromethane mixtures have been measured and are comparable to those of nucleophilic photosubstitution in other nitroaromatic compounds. akjournals.com The photolysis of solid nitroaromatic compounds has been investigated as a potential source of nitrous acid (HONO) and NOx in the atmosphere. acs.org

It is important to note that the environmental medium can significantly influence photolysis rates. For example, the photodegradation of some nitro-PAHs is accelerated in the presence of photosensitizers like anthraquinone, which can be present in atmospheric aerosols. nih.govacs.orgresearchgate.net

Table 1: Illustrative Photodegradation Quantum Yields for Various Nitroaromatic Compounds

CompoundMediumQuantum Yield (Φ)Reference
1-NitropyreneVarious organic solvents10⁻⁴ - 10⁻³ nih.gov
3-Nitro-1,2,4-triazol-5-oneAqueous solution (pH 2)1.3 × 10⁻³ nih.govnih.gov
3-Nitro-1,2,4-triazol-5-oneAqueous solution (pH 12)2.0 × 10⁻⁵ nih.govnih.gov
Nitronaphthalenes2-propanol0.04 nih.gov

This table presents data for related compounds to infer the potential behavior of 3,4,8-trinitrofluoranthene.

In addition to photolysis, chemical reactions with various atmospheric oxidants play a critical role in the transformation of nitro-PAHs. aaqr.orgcopernicus.orgnih.govnih.gov The most significant of these oxidants are hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃).

Hydroxyl radicals are highly reactive species present in the sunlit troposphere and are often the dominant chemical loss process for many organic pollutants. aaqr.orgsemanticscholar.org The reaction of •OH with nitro-PAHs can lead to the formation of hydroxylated and other oxygenated products. semanticscholar.org

Specific kinetic data for 3,4,8-trinitrofluoranthene are unavailable. However, room temperature rate constants for the gas-phase reactions of •OH with other PAHs and nitro-PAHs have been determined. For example, the presence of a nitro group on an aromatic ring generally decreases the reactivity towards •OH radicals compared to the parent PAH. copernicus.org Studies on nitronaphthalenes and other nitroaromatic compounds show reaction rate coefficients on the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org For comparison, the reaction rate constant for the reaction of •OH with naphthalene (B1677914) is significantly higher. osti.govacs.org

Table 2: Room Temperature Rate Constants for the Gas-Phase Reaction of OH Radicals with Selected Aromatic Compounds

CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Reference
Naphthalene(2.16 ± 0.11) x 10⁻¹¹ acs.org
Biphenyl(7.1 ± 1.4) x 10⁻¹² osti.gov
Nitrophenol (general)~10⁻¹² copernicus.org
Methylated Nitrophenols~10⁻¹² copernicus.org

This table provides context using data from related aromatic compounds.

During the nighttime, in the absence of sunlight, nitrate radicals become a more significant oxidant in the troposphere. aaqr.orgnih.gov Reactions with NO₃• can be a major atmospheric sink for certain PAHs, leading to the formation of nitro-PAH derivatives. nih.govkyoto-u.ac.jp

While specific data for 3,4,8-trinitrofluoranthene is lacking, studies on other PAHs demonstrate the importance of this pathway. For example, the reaction of fluoranthene (B47539) with NO₃• radicals is known to produce 2-nitrofluoranthene. nih.gov The reaction of triphenylene (B110318) with NO₃• radicals has also been studied, leading to the formation of nitrotriphenylenes. kyoto-u.ac.jp The rate constant for the reaction of naphthalene with N₂O₅, a source of NO₃• radicals, has been measured. osti.gov

Ozone is another important atmospheric oxidant that can react with PAHs, particularly those adsorbed on particulate matter. nih.govrsc.org The reaction rates are generally slower than those with •OH and NO₃• radicals for gas-phase PAHs. However, for particle-bound PAHs, ozonolysis can be a significant degradation pathway. rsc.org The presence of alkyl groups on the PAH ring can influence the reaction rate with ozone. rsc.org

Chemical Reactions with Atmospheric Oxidants

Biogeochemical Transformations in Environmental Systems

Once deposited from the atmosphere into terrestrial and aquatic environments, 3,4,8-trinitrofluoranthene would be subject to various biogeochemical transformation processes. The fate of nitroaromatic compounds in soil and water is influenced by factors such as microbial activity, sorption to soil organic matter and sediments, and chemical reduction. nih.govmdpi.comuwm.edu

Microorganisms have been shown to transform nitroaromatic compounds under both aerobic and anaerobic conditions. nih.govnih.govdtic.mil A common pathway involves the reduction of the nitro groups to amino groups, which can then undergo further degradation. nih.govdtic.mil For example, microorganisms have been shown to transform 2,4,6-trinitrotoluene (B92697) (TNT) and dinitrotoluenes to amino-nitro intermediates. nih.gov The recalcitrance of nitroaromatic compounds to biodegradation is often attributed to the presence of the electron-withdrawing nitro groups. nih.gov

The sorption of nitro-PAHs to soil and sediment particles can significantly affect their mobility, bioavailability, and degradation rates. nih.gov The higher molecular weight and different sorption mechanisms of nitro-PAHs compared to their parent PAHs can lead to distinct transport and fate characteristics. nih.gov

Microbial Transformation Pathways

The primary microbial transformation pathway for nitroaromatic compounds involves the reduction of the nitro groups to amino groups. acs.org This process can occur under both aerobic and anaerobic conditions. nih.gov Under anaerobic conditions, such as those found in sediments and certain soil horizons, various bacteria can utilize nitro-PAHs as electron acceptors, leading to the formation of amino-PAHs. nih.govoup.com This reduction is a crucial first step, as the resulting amino-PAHs are often more susceptible to further degradation. acs.org

Some microorganisms, particularly fungi like Cunninghamella elegans, have been shown to metabolize nitro-PAHs through oxidative pathways. nih.gov This can involve the hydroxylation of the aromatic rings, followed by conjugation to form glucoside and sulfate (B86663) conjugates, which are generally more water-soluble and less toxic. nih.gov The presence of multiple nitro groups on the fluoranthene structure, as in 3,4,8-trinitrofluoranthene, is expected to make the compound more recalcitrant to microbial attack compared to less substituted PAHs. aaqr.org The strong electron-withdrawing nature of the nitro groups can hinder the initial oxidative attack on the aromatic ring system. nih.gov

Table 1: Postulated Microbial Transformation Reactions for 3,4,8-Trinitrofluoranthene

Transformation ReactionReactantProduct(s)Environmental Condition
Nitroreduction3,4,8-TrinitrofluorantheneAminodinitrofluoranthenes, Diaminonitrofluoranthene, TriaminofluorantheneAnaerobic/Aerobic
Ring Hydroxylation3,4,8-TrinitrofluorantheneHydroxy-trinitrofluoranthenesAerobic
ConjugationHydroxy-trinitrofluoranthenesGlucoside and sulfate conjugatesAerobic

Abiotic Degradation Mechanisms in Aquatic and Soil Environments

In addition to microbial processes, abiotic degradation mechanisms, primarily photodegradation and hydrolysis, contribute to the transformation of 3,4,8-trinitrofluoranthene in the environment.

Photodegradation: Photolysis is a major degradation pathway for many nitro-PAHs, especially in aquatic environments and on soil surfaces where they are exposed to sunlight. aaqr.org The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions. The photodegradation of nitro-PAHs can proceed through various mechanisms, including the reduction of the nitro group to a nitroso group, and the rearrangement of the nitro group to form nitrites, which can then lead to the formation of hydroxylated products. nih.gov The rate and extent of photodegradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers (e.g., humic substances), and the physical state of the compound (dissolved or sorbed). nih.gov For a complex molecule like 3,4,8-trinitrofluoranthene, photodegradation is expected to be a significant, albeit potentially slow, degradation process. copernicus.org

Hydrolysis: Hydrolysis, the reaction with water, is generally not a significant degradation pathway for PAHs and many of their nitro-derivatives under typical environmental pH conditions (pH 5-9). nih.govrsc.org However, under more extreme pH conditions, such as in certain industrial wastewaters, alkaline hydrolysis of nitroaromatic compounds can occur, leading to the formation of phenolate-type compounds. acs.org Given the stability of the aromatic ring system of fluoranthene, significant hydrolysis of 3,4,8-trinitrofluoranthene in natural aquatic and soil environments is considered unlikely.

Sorption, Volatilization, and Transport in Environmental Media

The movement and bioavailability of 3,4,8-trinitrofluoranthene in the environment are largely governed by its sorption to soil and sediment, and to a lesser extent, by volatilization.

Sorption: As a high molecular weight PAH with three polar nitro groups, 3,4,8-trinitrofluoranthene is expected to have a high affinity for sorption to soil and sediment organic matter. nih.govmdpi.com The sorption of nitroaromatic compounds to soil is a complex process influenced by the properties of both the compound and the soil. nih.govwitpress.com Soil organic matter (SOM) is the primary sorbent for non-polar organic compounds, and studies have shown that it also plays a dominant role in the sorption of nitroaromatics. nih.govresearchgate.netsemanticscholar.org The interaction can occur through partitioning into the aliphatic domains of SOM and through specific interactions, such as π-π electron donor-acceptor interactions between the nitroaromatic molecule and aromatic moieties within the SOM. nih.gov Clay minerals can also contribute to sorption, particularly in soils with low organic matter content. nih.gov The strong sorption of 3,4,8-trinitrofluoranthene will significantly reduce its mobility in soil and its bioavailability to microorganisms. hnu.edu.cn

Table 2: Expected Environmental Distribution and Transport Characteristics of 3,4,8-Trinitrofluoranthene

Environmental CompartmentExpected BehaviorKey Influencing Factors
Soil/SedimentHigh sorption, low mobilitySoil organic matter content, clay content
WaterLow solubility, partitioning to suspended solidsHigh octanol-water partition coefficient (Kow)
AirLow volatilityHigh molecular weight

Volatilization: Due to its high molecular weight and low vapor pressure, volatilization of 3,4,8-trinitrofluoranthene from soil or water surfaces is expected to be a minor transport process. mdpi.com

Transport: The transport of 3,4,8-trinitrofluoranthene in the environment will be limited primarily by its strong sorption to particulate matter. fiveable.me In aquatic systems, it will be predominantly associated with suspended sediments and will be deposited in bottom sediments. In soil, its downward movement (leaching) to groundwater will be significantly retarded. fiveable.memdpi.com Transport over longer distances could potentially occur through the erosion of contaminated soil particles by wind or water. mdpi.com

Formation of Environmental Transformation Products and Byproducts

The transformation of 3,4,8-trinitrofluoranthene in the environment will lead to the formation of a variety of byproducts, the nature of which will depend on the specific degradation pathway.

Based on the known transformation pathways of other nitro-PAHs, the following transformation products can be anticipated:

Amino-derivatives: The most common transformation products resulting from microbial action are the reduced amino-derivatives. acs.org This would include various aminodinitrofluoranthenes, diaminonitrofluoranthenes, and ultimately triaminofluoranthene.

Hydroxylated derivatives: Abiotic photodegradation and aerobic microbial metabolism can lead to the formation of hydroxylated trinitrofluoranthenes. nih.govnih.gov

Conjugates: In the presence of certain fungi, these hydroxylated metabolites may be further transformed into more water-soluble glucoside and sulfate conjugates. nih.gov

Ring-cleavage products: While more challenging for a highly nitrated PAH, complete mineralization would involve the cleavage of the aromatic rings, ultimately leading to the formation of carbon dioxide and water. oup.comnih.gov However, the formation of partially degraded ring-fission products is also possible.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are pivotal in understanding the fundamental properties of molecules like 3,4,8-trinitrofluoranthene, for which experimental data may be scarce. These computational methods provide insights into the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3,4,8-trinitrofluoranthene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G**), would be used to predict bond lengths, bond angles, and dihedral angles.

An analysis of the energy landscape would reveal the relative energies of different possible conformers, which arise from the rotation of the nitro groups. The global minimum on the potential energy surface would correspond to the most stable conformer.

Table 1: Predicted Geometric Parameters for 3,4,8-Trinitrofluoranthene (Illustrative) (Note: As specific experimental or calculated data for 3,4,8-trinitrofluoranthene is not readily available in the searched literature, this table is illustrative of the types of parameters that would be obtained from DFT calculations.)

Parameter Predicted Value
C-C Bond Lengths (Aromatic) 1.37 - 1.45 Å
C-N Bond Lengths ~1.48 Å
N-O Bond Lengths ~1.22 Å
C-C-C Bond Angles (Aromatic) 118 - 122°
O-N-O Bond Angles ~125°

Prediction of Spectroscopic Parameters (e.g., NMR Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods can also predict the spectroscopic properties of 3,4,8-trinitrofluoranthene, which are essential for its identification and characterization.

NMR Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. arxiv.orgnih.govlibretexts.org Calculations can predict the ¹H and ¹³C NMR chemical shifts. The electron-withdrawing nature of the nitro groups would cause a significant downfield shift (higher ppm values) for the protons and carbons on the aromatic rings compared to the parent fluoranthene (B47539) molecule. libretexts.orgmsu.edu The protons in the most sterically crowded regions are expected to show the largest shifts.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. nist.gov Characteristic vibrational modes for 3,4,8-trinitrofluoranthene would include the symmetric and asymmetric stretching of the NO₂ groups, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. C-H and C=C stretching vibrations of the aromatic core would also be prominent features.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). mdpi.comgithub.comresearchgate.netumass.eduresearchgate.net The extensive π-conjugated system of fluoranthene, modified by the three nitro groups, is expected to result in a complex spectrum with multiple absorption bands in the UV and possibly the visible region. The nitro groups, acting as auxochromes and chromophores, would likely cause a red-shift (bathochromic shift) of the absorption maxima compared to fluoranthene.

Spectroscopic Parameter Predicted Value/Region
¹H NMR Chemical Shifts (ppm) 8.0 - 9.5
¹³C NMR Chemical Shifts (ppm) 120 - 150
NO₂ Symmetric Stretch (cm⁻¹) 1300 - 1400
NO₂ Asymmetric Stretch (cm⁻¹) 1500 - 1600

Elucidation of Reaction Mechanisms and Energetics

Theoretical chemistry plays a crucial role in understanding how 3,4,8-trinitrofluoranthene is formed and how it might degrade in the environment.

Theoretical Studies of Nitration Pathways

The formation of 3,4,8-trinitrofluoranthene likely proceeds through the stepwise nitration of fluoranthene. rsc.orgrsc.orgcdnsciencepub.comrsc.orgdntb.gov.ua Theoretical studies can elucidate the most probable reaction pathways by calculating the activation energies for the addition of a nitronium ion (NO₂⁺) to different positions on dinitrofluoranthene intermediates. For instance, starting from a dinitrofluoranthene, computational models can predict whether the third nitro group will preferentially add to the 4-position, considering the directing effects of the existing nitro groups and the inherent reactivity of the fluoranthene core. cdnsciencepub.com The existing nitro groups are deactivating and meta-directing, which makes the introduction of a third nitro group challenging and likely requires harsh reaction conditions. core.ac.uk

Modeling of Atmospheric Degradation Reactions

Nitrated PAHs can undergo degradation in the atmosphere, primarily initiated by reactions with hydroxyl (•OH) radicals. rsc.orgresearchgate.netmdpi.comresearchgate.netnoaa.gov Computational modeling can be used to study the reaction mechanisms and kinetics of the atmospheric degradation of 3,4,8-trinitrofluoranthene. These calculations would involve identifying the transition states and calculating the reaction barriers for the addition of •OH radicals to the aromatic rings and for hydrogen abstraction from any potential C-H bonds, although in this highly nitrated compound, the former is more likely. The presence of multiple electron-withdrawing nitro groups would significantly influence the reactivity of the aromatic system towards electrophilic and radical attack.

Structure-Reactivity Relationships and Conformational Analysis

The relationship between the molecular structure of 3,4,8-trinitrofluoranthene and its chemical reactivity can be systematically investigated using computational methods. acs.orgmonash.edu

Conformational analysis is particularly important for this molecule due to the steric crowding of the nitro groups. acs.orgmonash.edu The degree of planarity of the fluoranthene system and the orientation of the nitro groups will have a profound impact on its electronic properties and, consequently, its reactivity. For example, a more twisted conformation might exhibit different reactivity compared to a more planar one due to altered orbital overlap.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular descriptors with biological activity or reactivity, can also be applied. mdpi.cominsilico.eunih.gov For 3,4,8-trinitrofluoranthene, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and various topological indices could be calculated and used to predict its reactivity and potential toxicity. The high degree of nitration is generally associated with increased mutagenicity in PAHs. insilico.eunih.gov

Molecular Dynamics Simulations in Environmental Microenvironments

Computational and theoretical chemistry, particularly through the use of molecular dynamics (MD) simulations, offers a powerful lens to investigate the behavior of complex molecules like 3,4,8-trinitrofluoranthene at the atomic level within diverse environmental settings. Although direct MD simulation studies specifically targeting 3,4,8-trinitrofluoranthene are not extensively documented in publicly available literature, a wealth of research on parent polycyclic aromatic hydrocarbons (PAHs), including fluoranthene, and other nitroaromatic compounds provides a strong basis for understanding its likely interactions in key environmental microenvironments. These simulations are crucial for predicting the fate, transport, and bioavailability of such compounds.

The primary interactions governing the behavior of 3,4,8-trinitrofluoranthene in these simulations are van der Waals forces, electrostatic interactions (arising from the polar nitro groups), and π-π stacking with other aromatic systems. The presence of three electron-withdrawing nitro groups on the fluoranthene backbone is expected to significantly influence its solubility, sorption characteristics, and interactions with biological membranes compared to the parent compound, fluoranthene.

Molecular dynamics simulations of PAHs in aqueous environments have shown that larger, more hydrophobic molecules tend to aggregate to minimize their contact with water. researchgate.net For 3,4,8-trinitrofluoranthene, while the large polycyclic core promotes hydrophobicity, the polar nitro groups may lead to a more complex interaction with water molecules than for unsubstituted PAHs. Simulations of other nitroaromatic compounds have explored their stability and reactivity in different solvent phases. nih.gov

In soil and sediment, the interactions of 3,4,8-trinitrofluoranthene are likely to be dominated by sorption to organic matter, such as humic and fulvic acids, and to mineral surfaces. MD simulations have demonstrated that PAHs can become strongly adsorbed to components like humic acid and black carbon (soot). nih.govbohrium.com The primary mechanisms for this adsorption include π-π interactions between the aromatic rings of the PAH and the aromatic moieties within the soil organic matter, as well as hydrophobic expulsion from the surrounding water. nih.govnih.gov The nitro groups on 3,4,8-trinitrofluoranthene could further enhance these interactions through dipole-dipole forces with polar functional groups present in humic substances. nih.gov Studies on other nitroaromatic compounds have confirmed their strong sorption to soil components. researchgate.net

The potential for bioaccumulation can be explored through simulations of the compound's interaction with lipid bilayers, which serve as a model for cell membranes. MD simulations of PAHs in lipid bilayers have shown that these molecules tend to partition into the hydrophobic core of the membrane. nih.gov The orientation and depth of penetration are influenced by the size and shape of the PAH. For 3,4,8-trinitrofluoranthene, the simulations would likely show the fluoranthene moiety embedding within the lipid tails, while the polar nitro groups might anchor the molecule closer to the polar head group region of the bilayer.

A summary of key findings from molecular dynamics simulations of analogous systems, which can be extrapolated to understand the behavior of 3,4,8-trinitrofluoranthene, is presented in the table below.

Table 1: Summary of Inferred Findings from Molecular Dynamics Simulations of 3,4,8-Trinitrofluoranthene in Various Environmental Microenvironments

Environmental MicroenvironmentInteracting Species/SystemKey Inferred Interactions and Behavior of 3,4,8-Trinitrofluoranthene
Aqueous Phase WaterStrong hydrophobic effect from the polycyclic core leading to low solubility. Aggregation of molecules is likely. The polar nitro groups may slightly increase interactions with water compared to unsubstituted fluoranthene.
Soil/Sediment - Organic Matter Humic Acid, Black CarbonStrong sorption predicted, driven by π-π stacking between the fluoranthene rings and aromatic components of the organic matter. bohrium.comnih.govnih.gov Dipole-dipole interactions involving the nitro groups are expected to enhance binding to polar sites on humic substances. nih.gov
Soil/Sediment - Mineral Surfaces Clay, QuartzAdsorption is possible, though likely weaker than to organic matter. Interactions would be mediated by surface complexation and electrostatic forces, potentially influenced by the nitro groups.
Biotic Systems Lipid Bilayer (Cell Membrane)Partitioning into the hydrophobic core of the lipid bilayer is expected. nih.gov The molecule may adopt an orientation where the nitro groups are positioned towards the more polar lipid head group region, potentially affecting membrane structure and function.

Ecological Considerations and Environmental Exposure Pathways

Environmental Distribution and Bioavailability within Ecosystems

The environmental distribution of 3,4,8-trinitrofluoranthene is expected to be governed by the physicochemical properties common to high-molecular-weight nitro-PAHs. These compounds generally exhibit low aqueous solubility and a high affinity for sorption to particulate matter. mdpi.comaaqr.org

Distribution in Environmental Compartments:

Upon release into the environment, typically from combustion sources or atmospheric reactions, 3,4,8-trinitrofluoranthene is likely to adsorb strongly to airborne particulate matter. aaqr.orggcms.cz This association with particles facilitates its transport over long distances. Deposition, both wet and dry, will then transfer the compound to terrestrial and aquatic systems. Due to its high hydrophobicity, a characteristic enhanced by the nitro groups, it will preferentially partition to organic-rich matrices. aaqr.org Consequently, the highest concentrations are anticipated to be found in soil and sediment, with minimal presence in the aqueous phase. nih.gov

Table 1: Predicted Environmental Distribution of High-Molecular-Weight Nitro-PAHs

Environmental CompartmentPredicted DistributionRationale
Atmosphere Primarily adsorbed to particulate matter (PM)Low volatility and high hydrophobicity promote sorption. gcms.cz
Water Low concentrations in the dissolved phaseLow aqueous solubility limits its presence in water. chromatographyonline.com
Soil & Sediment High concentrations, strongly boundHigh affinity for organic carbon and clay minerals. mdpi.comnih.gov
Biota Potential for uptake, especially in deposit-feeding organismsAssociation with consumable particulate matter.

Bioavailability:

The bioavailability of 3,4,8-trinitrofluoranthene in ecosystems is expected to be low. Strong sorption to soil and sediment matrices significantly reduces its availability for uptake by organisms. nih.gov The fraction of the compound that is bioavailable is likely associated with the more mobile and finer particles within the soil or sediment, such as clay and silt fractions. Factors that influence the nature of the soil organic matter and the aging of the contamination will further impact its long-term bioavailability.

Potential for Bioaccumulation and Biomagnification in Food Webs

The potential for a chemical to bioaccumulate is related to its lipophilicity (fat-solubility) and resistance to metabolic degradation. Biomagnification is the process where the concentration of a toxin increases at successively higher levels in a food chain. researchgate.net

Bioaccumulation:

As a lipophilic compound, 3,4,8-trinitrofluoranthene has the potential to bioaccumulate in the fatty tissues of organisms. Organisms in direct contact with highly contaminated soil or sediment, such as benthic invertebrates, are at the greatest risk of accumulating this compound. The rate of uptake would be weighed against the organism's ability to metabolize and excrete the substance. While nitro-PAHs can be metabolized, the process can be slow, allowing for accumulation to occur.

Biomagnification:

Significant biomagnification of 3,4,8-trinitrofluoranthene through the food web is considered less likely. For biomagnification to occur, a substance must be readily absorbed, slowly eliminated, and transferred efficiently between trophic levels. While it may accumulate in primary consumers, the strong binding to ingested sediment may limit its transfer efficiency to predators. There is currently no specific evidence in the literature to suggest that trinitrofluoranthenes biomagnify.

Characterization of Environmental Transformation Products in Ecological Contexts

The environmental transformation of 3,4,8-trinitrofluoranthene is anticipated to proceed through pathways observed for other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT). dtic.mil These transformations are primarily mediated by microbial activity under both aerobic and anaerobic conditions and by photolysis.

Reductive Pathways:

The most probable transformation pathway involves the sequential reduction of the nitro groups (NO₂) to nitroso (NO), hydroxylamino (NHOH), and ultimately amino (NH₂) groups. This process can be carried out by a wide range of microorganisms. mdpi.com The formation of amino-dinitro- and diamino-nitro-fluoranthene intermediates is therefore highly probable. These transformation products can have different toxicities and environmental mobilities compared to the parent compound. For instance, the amino-derivatives of TNT have been shown to have lower mobility in soil than TNT itself. dtic.mil

Condensation Reactions:

Hydroxylamino intermediates are reactive and can undergo condensation reactions to form larger, more recalcitrant azoxy compounds. This has been observed in the degradation of TNT, leading to the formation of highly stable azoxytetranitrotoluenes. mdpi.com Similar reactions could potentially occur with the degradation intermediates of 3,4,8-trinitrofluoranthene, leading to persistent transformation products in the environment.

Photolysis:

In sunlit surface waters or on exposed surfaces, photolysis (degradation by light) could be a significant transformation pathway. Trifluralin, another dinitroaniline compound, is known to degrade readily under sunlight. nih.gov This process could lead to the denitration or transformation of the aromatic ring structure.

Table 2: Predicted Environmental Transformation Products of 3,4,8-trinitrofluoranthene

Transformation ProcessPotential ProductsEnvironmental Significance
Microbial Reduction Amino-dinitro-fluoranthenes, Diamino-nitro-fluoranthenes, Triamino-fluorantheneAltered toxicity and mobility; potential for binding to soil. dtic.mil
Condensation Azoxy-trinitrofluoranthene dimersFormation of highly persistent and complex molecules. mdpi.com
Photolysis Hydroxylated or denitrated fluoranthenesDegradation in sunlit environments. nih.gov

Comparative Environmental Behavior with Structurally Related Trinitrofluoranthenes

While data for 3,4,8-trinitrofluoranthene is scarce, comparisons can be drawn with other studied nitro-PAHs to infer its relative environmental behavior. The position of the nitro groups on the fluoranthene (B47539) backbone can influence the molecule's stability, sorption characteristics, and susceptibility to degradation.

For example, studies on dinitro- and trinitro-benzenes have shown that the isomeric structure affects their degradation rates and pathways. It is known that the presence and position of nitro groups impact the electronic properties of the aromatic system, which in turn affects how microorganisms and enzymes can interact with the molecule.

Compared to dinitrofluoranthenes, the presence of a third nitro group in 3,4,8-trinitrofluoranthene would likely:

Increase its molecular weight and decrease its water solubility , leading to even stronger sorption to soil and sediment.

Increase its resistance to certain types of degradation , although the additional nitro group also provides another site for reductive transformation.

Alter its toxicity profile , though the specific impact would require experimental determination.

The environmental behavior of 3,4,8-trinitrofluoranthene is expected to be broadly similar to other high-molecular-weight nitro-PAHs, characterized by strong environmental persistence, particularly in soil and sediment.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing 3,4,8-trinitrofluoranthene?

Synthesis typically involves nitration of fluoranthene derivatives under controlled conditions (e.g., mixed acid systems). Characterization employs techniques such as nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) to confirm nitro functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation . Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with thermal stability evaluated using thermogravimetric-differential thermal analysis (TG-DTA) .

Q. How are chronic toxicity benchmarks for fluoranthene derivatives established in aquatic ecosystems?

Species Sensitivity Distributions (SSDs) are generated using chronic toxicity data from ≥19 aquatic species. A logistic regression model (e.g., y = 126.94 / (1.15 - 1/93.70x) with r² = 0.98) fits the data to derive thresholds like HC₅ (hazardous concentration for 5% of species). Statistical validation includes goodness-of-fit tests and uncertainty analysis .

Q. What analytical methods are effective for quantifying 3,4,8-trinitrofluoranthene in environmental matrices?

Solvent extraction (e.g., Dionex ASE-200) followed by GC-MS or HPLC-UV/fluorescence detection is standard. For complex mixtures, diagnostic ratios like Fluoranthene/Pyrene (Flu/Py) aid source apportionment. Data validation requires spike-recovery tests and matrix-matched calibration .

Q. How do microbial degradation pathways for fluoranthene derivatives inform bioremediation strategies?

Indigenous fungi (e.g., Trichoderma lixii) degrade fluoranthene via ligninolytic enzymes (laccase, manganese peroxidase), producing metabolites like cis-dihydrodiols and carboxylic acids. Pathway elucidation combines GC-MS for intermediate identification and FTIR for functional group tracking. Degradation kinetics follow pseudo-first-order models, with rate constants optimized via pH and temperature controls .

Q. What statistical approaches resolve spatial variability in fluoranthene contamination data?

One-way ANOVA identifies significant differences across sampling sites, while Principal Component Analysis (PCA) reduces dimensionality and clusters contamination sources. Data normalization (e.g., log-transformation) precedes analysis to address non-normality .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of 3,4,8-trinitrofluoranthene?

Density Functional Theory (DFT) at the B3LYP/4-31G level calculates electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra. Comparative studies with experimental data (e.g., NMR chemical shifts) validate computational models. Discrepancies in positional vs. intensity agreement highlight limitations in theoretical approximations .

Q. What advanced techniques quantify fluoranthene degradation kinetics in aqueous systems?

Time-resolved fluorescence spectroscopy (e.g., excitation-emission matrix, EEM) tracks degradation in real time. Rate equations derived from time-scan curves (e.g., 55% degradation at t = 10 s, 91% at t = 40 s) reveal pseudo-second-order kinetics. Synchrotron-based techniques or SEM-EDS further analyze surface interactions during oxidative treatments (e.g., potassium ferrate) .

Q. How do conflicting toxicity data for fluoranthene derivatives impact risk assessment models?

Contradictions arise from species-specific sensitivities (e.g., algae vs. fish) and matrix effects (e.g., dissolved organic matter). Probabilistic risk assessments incorporate uncertainty factors (e.g., interspecies extrapolation) and meta-analyses of multi-lab datasets. Benchmark doses (BMDs) are preferred over NOAELs (no-observed-adverse-effect levels) for low-dose extrapolation .

Q. What methodologies assess the ecotoxicity of fluoranthene degradation byproducts?

Vibrio fischeri bioluminescence inhibition assays and plant bioassays (e.g., Lepidium sativum germination tests) evaluate acute toxicity. Chronic effects are measured via oxidative stress biomarkers (e.g., glutathione peroxidase activity) in model organisms. Metabolomic profiling (LC-QTOF-MS) identifies bioactive intermediates .

Q. How do multi-spectral fluorescence techniques enhance fluoranthene degradation studies?

Synchronous fluorescence and EEM spectroscopy differentiate parent compounds from metabolites based on spectral fingerprints (e.g., λexem shifts). Degradation efficiency is quantified via fluorescence quenching coefficients, validated against HPLC data. Photometric analysis complements kinetic modeling for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.